molecular formula C11H16O4 B14417914 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- CAS No. 79906-61-9

1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-

Cat. No.: B14417914
CAS No.: 79906-61-9
M. Wt: 212.24 g/mol
InChI Key: CPMMXYVTLMEOIX-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C10H14O3. It is a derivative of glycerol and is known for its various applications in scientific research and industry. This compound is also referred to as 3-(2-Methoxyphenyl)-1,2-propanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- typically involves the reaction of 2-methoxybenzyl alcohol with glycidol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a cryoprotective agent by stabilizing cell membranes and preventing ice crystal formation during freezing. It may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methoxyphenyl group enhances its lipophilicity and potential biological activity compared to other glycerol derivatives .

Properties

CAS No.

79906-61-9

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]propane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-14-11-5-3-2-4-9(11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3

InChI Key

CPMMXYVTLMEOIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COCC(CO)O

Origin of Product

United States

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